N-(3-acetamidophenyl)-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Description
N-(3-acetamidophenyl)-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H17ClFN3O3 and its molecular weight is 413.83. The purity is usually 95%.
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Scientific Research Applications
Met Kinase Inhibition and Cancer Therapy
N-(4-(2-Aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, structurally related to the given compound, have been identified as potent and selective Met kinase inhibitors. These compounds have shown promising results in inhibiting tumor growth, with one of the analogues demonstrating complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration. Due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles, one such analogue has been advanced into phase I clinical trials, highlighting its potential in cancer therapy (Schroeder et al., 2009).
HIV Integrase Inhibition
The compound MK-0518, structurally similar to the given compound, is recognized as a potent inhibitor of HIV integrase and is currently in phase III clinical trials. This compound and its derivatives have undergone extensive studies using 19F-NMR spectroscopy to support their selection and further development as antiviral agents (Monteagudo et al., 2007).
Antimicrobial and Antifungal Agents
Several studies have synthesized and evaluated derivatives of this compound for their antimicrobial and antifungal properties. Novel derivatives of 6-oxo-pyridine-3-carboxamide have been synthesized and shown to display broad-spectrum antibacterial activity, with some compounds being equipotent to established antibiotics against specific bacterial strains. In addition, 2D QSAR studies have been carried out to correlate the observed activity with their binding modes and molecular properties, which might be controlling their activities (El-Sehrawi et al., 2015).
Synthesis and Characterization for Various Applications
Compounds with structural similarities have been synthesized and characterized for various applications, including their potential use in biological evaluations and molecular docking studies. The synthesis involves complex reactions and the characterization of target molecules through techniques such as IR, 1HNMR, 13C-NMR, Mass, and elemental analysis. These molecules have been subjected to biological evaluations and molecular docking studies, indicating their versatility in scientific research applications (Talupur et al., 2021).
Properties
IUPAC Name |
N-(3-acetamidophenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O3/c1-13(27)24-15-4-2-5-16(10-15)25-21(29)14-8-9-20(28)26(11-14)12-17-18(22)6-3-7-19(17)23/h2-11H,12H2,1H3,(H,24,27)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLIEGFLAVCWIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.